2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with amino, methylsulfanyl, and methylbenzenesulfonyl groups, as well as an acetamide moiety linked to a chloromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the amino, methylsulfanyl, and methylbenzenesulfonyl groups under controlled conditions. The final step involves the acylation of the pyrazole derivative with 3-chloro-4-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino, sulfonyl, and acetamide moieties suggests potential interactions with various biomolecules through hydrogen bonding, electrostatic interactions, or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
- 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide distinguishes it from similar compounds. The presence of the chloromethoxyphenyl group, in particular, may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-12-4-7-14(8-5-12)31(27,28)18-19(22)25(24-20(18)30-3)11-17(26)23-13-6-9-16(29-2)15(21)10-13/h4-10H,11,22H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBRRBSWPMSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC(=C(C=C3)OC)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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